2'-O,4'-C-Methyleneadenosine

Antisense oligonucleotide Thermal stability Hybridization

Standard antisense gapmers with 2'-OMe or MOE modifications often suffer from insufficient target affinity and poor nuclease resistance, requiring higher dosing and reduced efficacy. This locked nucleic acid (LNA) adenine monomer solves these issues via a rigid 2'-O,4'-C-methylene bridge. - **Thermodynamic gain:** Increases DNA/RNA heteroduplex Tm by +3-8°C per residue, enabling shorter, more specific primers and probes. - **Potency improvement:** LNA-A gapmers achieve IC50 values as low as 0.4 nM-550-fold more potent than 2'-OMe equivalents. - **Enhanced biostability:** LNA-modified oligos exhibit serum half-lives 2-4x longer than 2'-OMe or PS-backbone controls. Ideal for ASO gapmers, qPCR probes, siRNA seed-region modifications, and X-SELEX aptamer libraries. Supplied as phosphoramidite or triphosphate forms.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
Cat. No. B15587415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O,4'-C-Methyleneadenosine
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6?,7?,10?,11-/m0/s1
InChIKeyGHKDRNDFVCEETA-HBYHYRPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-A: High-Affinity Locked Nucleic Acid Monomer


2'-O,4'-C-Methyleneadenosine (LNA-A) is a conformationally restricted nucleoside analog belonging to the locked nucleic acid (LNA) family [1]. Its defining structural feature is a 2'-O,4'-C-methylene bridge that locks the ribose sugar in a C3'-endo conformation [2]. This preorganization reduces the entropic penalty of duplex formation and dramatically increases hybridization affinity for complementary nucleic acid sequences [3]. LNA-A serves as a critical building block for antisense oligonucleotides (ASOs), splice-switching oligos, aptamers, and diagnostic probes where enhanced target binding, nuclease resistance, and mismatch discrimination are required.

1
High-affinity LNA phosphoramidite building block for automated solid-phase oligonucleotide synthesis
2
Workflow fit: antisense gapmers, splice-switching oligomers, qPCR primers/probes, and biostable aptamer libraries
3
Selection logic: bicyclic nucleoside analog with pre-organized C3′-endo sugar pucker for enhanced Watson–Crick base pairing

LNA-A vs. Common 2′-Modifications: Affinity and Stability


The performance gap between 2'-O,4'-C-Methyleneadenosine and its common alternatives is rooted in the thermodynamics and enzymatic stability of the resulting oligonucleotides. Unmodified DNA or RNA monomers provide no conformational preorganization and are rapidly degraded by nucleases, limiting their in vivo and even in vitro utility [1]. 2'-O-Methyladenosine improves nuclease resistance but offers a modest thermal stabilization of <1°C per modification, insufficient for demanding applications like SNP discrimination or targeting AT-rich sequences [2]. Phosphorothioate backbones confer nuclease resistance but reduce binding affinity, requiring higher doses and increasing off-target risks [3]. 2'-O,4'-C-Methyleneadenosine uniquely combines exceptional affinity enhancement (+1.5 to +4°C per monomer, up to +8°C in optimized contexts) with a 10-fold increase in serum half-life, creating a distinct performance tier unattainable by generic substitution [4].

!
2′-O-methyl modifications may not reproduce the thermodynamic stabilization or nuclease resistance of LNA-A
!
MOE gapmers may shift target knockdown potency significantly relative to LNA-A-containing designs
!
ENA analogs present a trade-off: comparable affinity but nuclease resistance profile may differ substantially

LNA-A Comparative Performance Evidence


Thermal Stabilization per Modification vs. 2′-O-Methyl

2'-O,4'-C-Methyleneadenosine (LNA-A) provides a significantly greater increase in melting temperature (Tm) per monomer compared to unmodified DNA and 2'-O-methyladenosine. In a head-to-head comparison, LNA modification increased the Tm of a DNA:RNA duplex by +4.5°C per substitution, while 2'-O-methyladenosine increased Tm by <1°C per substitution [1][2].

Thermal stabilization
Head-to-head
LNA: +1.5 to +4 °C per modification
2′-OMe:
Supports shorter probe design with retained affinity
Position-dependent; UV thermal denaturation data
Antisense oligonucleotide Thermal stability Hybridization

Exonuclease Resistance and Serum Half-Life

Oligonucleotides incorporating 2'-O,4'-C-Methyleneadenosine (LNA-A) exhibit markedly enhanced stability in human serum compared to unmodified DNA, phosphorothioate (PS), and 2'-O-methyl (2'-OMe) gapmers. A chimeric LNA/DNA oligonucleotide with three LNA monomers at each end achieved a serum half-life (t₁/₂) of ~15 hours, representing a 10-fold improvement over unmodified DNA (t₁/₂ ≈ 1.5 hours) and a 1.5-fold improvement over isosequential phosphorothioate (t₁/₂ = 10 hours) and 2'-O-methyl gapmer (t₁/₂ = 12 hours) oligonucleotides [1].

Serum half-life
Head-to-head
LNA gapmer: t₁/₂ ≈ 15 h
2′-OMe gapmer: 12 h; Unmodified DNA: 1.5 h
Indicates prolonged functional persistence in biological media
Human serum, 37 °C; PAGE monitoring
Antisense oligonucleotide Nuclease resistance Serum stability

Antisense Potency in Mammalian Cells

2'-O,4'-C-Methyleneadenosine (LNA-A) exhibits a unique functional property in ADAR-mediated RNA editing. When placed at the -1 position of a guide RNA, LNA-A completely eliminates editing activity, whereas several other nucleoside analogs at the same position increase editing efficiency [1]. This demonstrates a stark functional divergence not observed with 2'-deoxynebularine (dN), 2'-O-methyladenosine, or other analogs tested.

Knockdown potency
Head-to-head
LNA gapmer IC50 = 0.4 nM
2′-OMe IC50 ≈ 220 nM; PS IC50 ≈ 70 nM
Supports target silencing at reduced oligonucleotide concentrations
COS-7 transfection; VR1–GFP reporter
RNA editing ADAR Guide RNA design

In Vivo mRNA Reduction Potency vs. MOE Gapmers

An LNA adenosine lipid conjugate demonstrates high binding affinity for poly-uridine (poly-rU) with a dissociation constant (Kd) of approximately 43 nM, attributed to entropically driven stable complex formation [1]. This affinity is substantially higher than that of unmodified adenosine lipid analogs, though direct comparative data for the free nucleoside are not available.

In vivo mRNA reduction
Head-to-head
Up to 5-fold greater mRNA reduction vs. MOE ASO
Model-response endpoint context; hepatotoxicity endpoints require review
Mouse liver; qRT-PCR; multiple transcripts tested
Binding affinity LNA lipid Poly-uridine targeting

RNA Binding Affinity and Nuclease Resistance vs. ENA

In a comparative evaluation of splice-switching oligonucleotides (SSOs), LNA-modified SSOs (containing 2'-O,4'-C-methylene monomers) exhibited comparable or superior melting temperatures to Amido-Bridged Nucleic Acid (AmNA)- and Guanidine-Bridged Nucleic Acid (GuNA)-modified SSOs of identical sequence [1]. AmNA-modified SSOs showed almost identical Tm values to LNA-modified SSOs, while GuNA-modified SSOs showed slightly lower Tm values.

ENA vs. LNA trade-off
Cross-study
Comparable ΔTm (+3 to +5 °C); ENA ~80× more exonuclease-resistant
Nuclease resistance profile may differ; selection depends on stability priority
RNA duplex denaturation and exonuclease assays
Bridged nucleic acid Thermal stability Splice-switching

siRNA Seed-Region Specificity and Off-Target Suppression

2'-O,4'-C-Methyleneadenosine is readily available as a protected phosphoramidite monomer (e.g., LNA-A(Bz) amidite) compatible with standard solid-phase oligonucleotide synthesis protocols using slightly modified coupling times . This synthetic accessibility contrasts with some exotic bridged nucleic acid analogs that require specialized coupling conditions or have limited commercial availability.

siRNA off-target control
Head-to-head
LNA seed modifications reduce off-target transcript suppression vs. 2′-OMe
Supports specificity enhancement in RNAi screening applications
Phenotypic assays and microarray profiling
Oligonucleotide synthesis Phosphoramidite Solid-phase synthesis

LNA-A Application Scenarios


Antisense Gapmers for Mammalian Gene Knockdown

LNA-A incorporation enables the design of shorter qPCR probes (8-12 nucleotides) with enhanced mismatch discrimination. The +1.5 to +4°C ΔTm per monomer [1] allows probes to maintain high melting temperatures while being short enough to distinguish single nucleotide polymorphisms (SNPs). This is particularly valuable for detecting low-abundance mutations in heterogeneous samples such as circulating tumor DNA or FFPE tissues. Shorter LNA probes also exhibit improved quenching efficiency and reduced background fluorescence compared to longer unmodified DNA probes.

qPCR Primers and Probes for Structured Targets

For in vivo antisense applications, LNA-A modifications provide a 10-fold increase in serum half-life compared to unmodified DNA and a 1.5-fold increase over phosphorothioate or 2'-O-methyl gapmers [2]. This extended stability is critical for achieving sustained target knockdown with reduced dosing frequency, lowering the risk of dose-dependent toxicities. LNA gapmers are particularly effective for targeting microRNAs and long non-coding RNAs where high-affinity binding and nuclease resistance are essential.

Seed-Modified siRNA for Off-Target Suppression

The unique property of LNA-A to completely eliminate ADAR editing when placed at the -1 position of a guide RNA [3] makes it an ideal modification for therapeutic RNA editing strategies. This allows precise control over on-target vs. off-target (bystander) editing, a critical safety consideration for clinical translation. Designers can use LNA-A at specific positions to block unwanted editing at adjacent adenosines while maintaining efficient editing at the intended therapeutic target.

XNA Aptamer Libraries via X-SELEX

LNA-A-modified splice-switching oligonucleotides (SSOs) provide binding affinities comparable to AmNA and superior to GuNA modifications [4], making them a reliable choice for exon skipping strategies in diseases like Duchenne muscular dystrophy. The established synthetic accessibility and commercial availability of LNA-A phosphoramidites reduce development timelines compared to more exotic bridged nucleic acids, offering a balanced profile of high performance and practical feasibility.

Application
Selection Property
Validation Focus
Antisense gapmer synthesis
Target knockdown potency and RNase H recruitment
IC50 evaluation and hepatotoxicity endpoint monitoring
qPCR primers and probes
Thermal stabilization per modification
Probe annealing at elevated temperatures
siRNA seed-region modification
Off-target transcript discrimination
Transcriptome-wide specificity profiling
XNA aptamer library generation
Nuclease resistance and polymerase compatibility
Functional half-life in serum-containing media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O,4'-C-Methyleneadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.